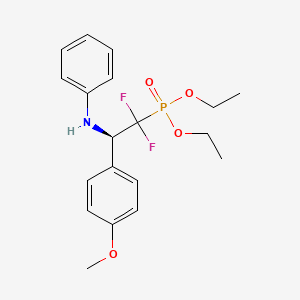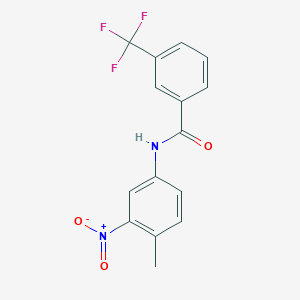
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their synthesis methods and characterization. Buzarevski et al. (2014) reported the synthesis of a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, using aqueous media, characterized through various spectroscopic techniques (Buzarevski, Mikhova, & Popovski, 2014). Another study by Lee & Kim (2002) involved the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups, showcasing the versatility of such compounds in polymer formation, significantly impacting material sciences (Lee & Kim, 2002).
Molecular and Structural Analysis
The structural and molecular analysis of benzamide derivatives has been a subject of interest due to their potential applications. Saeed, Hussain, & Flörke (2008) provided insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, revealing detailed molecular interactions and structural stability (Saeed, Hussain, & Flörke, 2008).
Biomedical Applications
Although the direct mention of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in biomedical contexts wasn't found, related compounds have shown significant potential. Thakal, Singh, & Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial properties, highlighting the pharmaceutical relevance of benzamide derivatives (Thakal, Singh, & Singh, 2020). Khatiwora et al. (2013) explored metal complexes of novel benzamides, assessing their structural features and antibacterial activity, further indicating the significance of benzamide derivatives in drug development (Khatiwora et al., 2013).
Sensing and Detection Applications
The ability of benzamide derivatives to function as chemosensors was highlighted by Sun, Wang, & Guo (2009), who developed N-nitrophenyl benzamide derivatives for the selective detection of cyanide in aqueous environments, signifying the application of these compounds in environmental monitoring (Sun, Wang, & Guo, 2009).
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
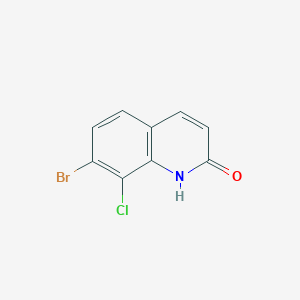
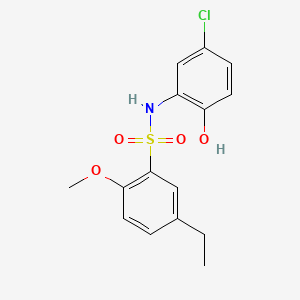
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
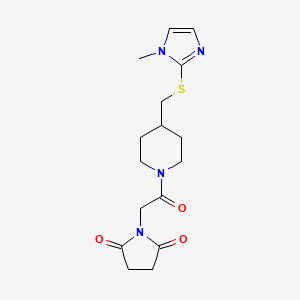
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
